REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].Br[C:16]1[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[C:18]([CH3:22])[CH:17]=2)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12] |f:2.3.4|
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)B(O)O)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition of 1,1′-bis(diphenylphosphino)-ferrocene-palladium(II)dichloride dichloromethane complex (81.7 mg, 0.1 mmol)
|
Type
|
CUSTOM
|
Details
|
the two-phase, yellowish reaction mixture
|
Type
|
CUSTOM
|
Details
|
The resultant brownish reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (200 mL)
|
Type
|
WASH
|
Details
|
After washing with 10% brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the toluene layer was dried with Na2SO4 (50 g)
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
STIRRING
|
Details
|
under stirring with charcoal (2 g) for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation (50° C./≧10 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C1=CC(=NC=C1)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.7 g | |
YIELD: PERCENTYIELD | 99.4% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |